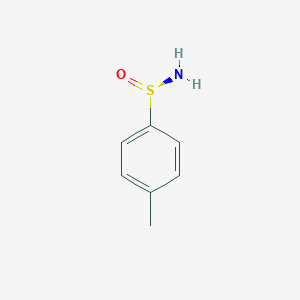

(R)-(-)-p-Toluenesulfinamide

描述

®-(-)-p-Toluenesulfinamide is an organic compound that belongs to the class of sulfinamides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is widely used in asymmetric synthesis due to its ability to induce chirality in the products. The presence of the sulfinamide group makes it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: ®-(-)-p-Toluenesulfinamide can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with ammonia or an amine, followed by oxidation. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: In industrial settings, the production of ®-(-)-p-Toluenesulfinamide often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

化学反应分析

Types of Reactions: ®-(-)-p-Toluenesulfinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonamides.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products:

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Various substituted products depending on the nucleophile used

科学研究应用

Asymmetric Synthesis

One of the primary applications of (R)-(-)-p-Toluenesulfinamide is in the synthesis of chiral amines. It serves as a chiral auxiliary in various reactions, enabling the formation of enantiomerically pure products. For instance, it has been used effectively in the synthesis of amino alcohols and other biologically relevant molecules.

Table 1: Examples of Reactions Utilizing this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Aldol Reactions | Chiral β-hydroxy amines | |

| Mannich Reactions | Chiral amines | |

| Michael Additions | Chiral β-amino acids |

Pharmaceutical Applications

This compound has been explored for its potential as an anticancer agent. Research indicates that it may enhance the efficacy of existing chemotherapeutics when used in combination therapies. A notable study investigated its use in lung cancer treatment, showing promising results when paired with other drugs .

Case Study: Anticancer Activity

- Objective : Evaluate the effectiveness of this compound in combination with other agents against lung cancer.

- Findings : Enhanced cytotoxicity was observed, suggesting its potential role as an adjunct therapy .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate for the synthesis of various pesticides and herbicides. Its chiral properties allow for the development of enantiomerically pure agrochemicals that can improve efficacy and reduce environmental impact.

Table 2: Agrochemical Synthesis Using this compound

| Agrochemical Type | Application | Reference |

|---|---|---|

| Herbicides | Selective weed control | |

| Insecticides | Targeted pest management |

Mechanistic Studies and Metabolism

Research into the metabolism of this compound indicates that it undergoes biotransformation via cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding these pathways is essential for predicting interactions and optimizing therapeutic efficacy.

作用机制

The mechanism of action of ®-(-)-p-Toluenesulfinamide involves its ability to induce chirality in the products of chemical reactions. The sulfinamide group can coordinate with various substrates, facilitating the formation of chiral centers. This coordination often involves the formation of hydrogen bonds or ionic interactions with the substrate, leading to the desired stereochemistry in the product.

相似化合物的比较

(S)-(+)-p-Toluenesulfinamide: The enantiomer of ®-(-)-p-Toluenesulfinamide, used similarly in asymmetric synthesis.

p-Toluenesulfonamide: Lacks the chiral center but is used in similar reactions.

Benzenesulfinamide: Another sulfinamide compound with similar reactivity but different substituents.

Uniqueness: ®-(-)-p-Toluenesulfinamide is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in products is a key feature that distinguishes it from other sulfinamide compounds.

生物活性

(R)-(-)-p-Toluenesulfinamide, commonly referred to as p-toluenesulfinamide (p-TSA), is a compound with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

p-Toluenesulfinamide is characterized by its sulfinyl functional group attached to a toluene moiety. Its chemical formula is C7H9NOS, and it exhibits both hydrophilic and lipophilic properties, which facilitate its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of p-TSA can be attributed to several mechanisms:

- Antitumor Activity : p-TSA has been shown to exhibit significant antitumor effects in various cancer cell lines. It induces apoptosis in castration-resistant prostate cancer (CRPC) cells by disrupting mitochondrial membrane potential and modulating pro-apoptotic factors such as Bak and PUMA. This effect is mediated through both Akt-dependent and independent pathways involving the mTOR/p70S6K signaling cascade .

- Toxicological Profile : Studies have assessed the toxicity of p-TSA in animal models. Notably, it was found to be non-mutagenic in Salmonella typhimurium tests and did not induce significant bone marrow toxicity in rat models . The compound's low cytotoxicity profile makes it a candidate for further therapeutic applications.

- Cardiotoxicity Assessment : Recent evaluations indicated that p-TSA causes only minor alterations in cardiac physiology when tested on zebrafish larvae, suggesting a favorable safety profile for cardiovascular health .

Case Studies

Several studies have documented the efficacy and safety of p-TSA:

- In Vitro Studies : In experiments involving prostate cancer cell lines (PC-3 and DU-145), p-TSA inhibited cell proliferation by inducing G1 arrest through down-regulation of cyclin D1 and inhibition of Rb phosphorylation .

- In Vivo Efficacy : A tumor xenograft model demonstrated that p-TSA significantly inhibited tumor growth with a treatment/control ratio (T/C) of 0.44, indicating substantial anti-tumor efficacy .

- Toxicity Studies : The National Toxicology Program conducted studies revealing that p-TSA did not cause significant adverse effects at various dosages over prolonged exposure periods . These findings support its potential use in clinical settings.

Data Tables

属性

IUPAC Name |

(R)-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDSRPIGAUCEE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453343 | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247089-85-6 | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (R)-(-)-p-Toluenesulfinamide considered a valuable compound in asymmetric synthesis?

A1: this compound serves as a crucial chiral auxiliary for asymmetric synthesis of amines due to its sulfur stereocenter. [, ] This chirality allows for the selective creation of either the (R) or (S) enantiomer of a target molecule, which is crucial in pharmaceutical development where often only one enantiomer possesses the desired biological activity.

Q2: How can this compound be synthesized with high enantiomeric excess using biocatalysis?

A2: Research has demonstrated that the enzyme subtilisin E exhibits high enantioselectivity for the hydrolysis of N-chloroacetyl and N-dihydrocinnamoyl arylsulfinamides, favoring the (R)-enantiomer. [] This preference allows for the resolution of racemic mixtures, yielding this compound with high enantiomeric excess. For instance, a gram-scale resolution using subtilisin E overexpressed in Bacillus subtilis yielded (R)-p-toluenesulfinamide with 95% ee after recrystallization. []

Q3: What structural features contribute to the high enantioselectivity of this compound resolution with α-chymotrypsin?

A3: Molecular modeling studies suggest that α-chymotrypsin displays high enantioselectivity (E = 52) towards (R)-p-toluenesulfinamide due to a favorable hydrophobic interaction between the p-tolyl group of the (R)-enantiomer and the enzyme's leaving group pocket. [] This interaction stabilizes the transition state for the (R)-enantiomer, leading to faster reaction rates and higher enantiomeric excess in the final product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。